(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

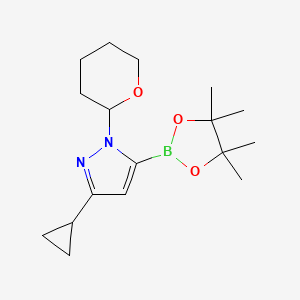

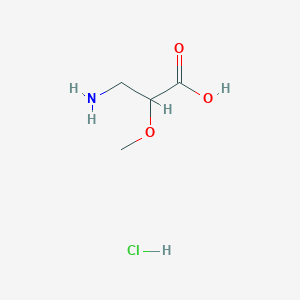

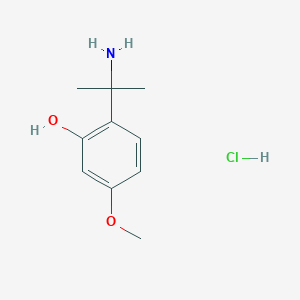

(R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-Butoxycarbonyl)amino)acetic acid, also known as (R)-1-amino-3,5,7-trihydroxyadamantane-2-carboxylic acid, is a synthetic chiral molecule with potential applications in the pharmaceutical industry. This organic compound has attracted considerable attention in recent years due to its diverse range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor and anti-bacterial effects. Its unique chemical structure and properties make it a promising candidate for the development of novel pharmaceuticals. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A study by Groth and Meldal (2001) explores the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, aiming towards the combinatorial solid-phase synthesis of novel peptide isosteres. This research highlights the versatility of tert-butoxycarbonyl-protected compounds in facilitating the synthesis of complex molecules (Groth & Meldal, 2001).

Another study by Shokova and Kovalev (2021) focuses on the synthesis of adamantylated salicylic acids through electrophilic substitution reactions, showcasing the chemical reactivity of adamantane derivatives and their potential in synthesizing bioactive molecules (Shokova & Kovalev, 2021).

Biochemical Applications and Drug Design

Research by Thaisrivongs et al. (1987) discusses the design of angiotensinogen transition-state analogues containing novel (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, demonstrating the application of tert-butoxycarbonyl-protected amino acids in the development of potent inhibitors for therapeutic uses (Thaisrivongs et al., 1987).

A study by Kubryk and Hansen (2006) describes the asymmetric hydrogenation of enamine esters using chiral ligands, leading to the synthesis of beta-amino acid pharmacophores with high enantioselectivity, highlighting the importance of protecting groups in stereocontrolled synthesis (Kubryk & Hansen, 2006).

Material Science and Polymer Chemistry

- Newkome et al. (1991) report on the synthesis and characterization of cascade polymers based on adamantane, demonstrating the use of tert-butoxycarbonyl derivatives in creating novel polymeric materials with potential applications in nanotechnology and materials science (Newkome et al., 1991).

Propiedades

IUPAC Name |

(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-RQYMUSGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

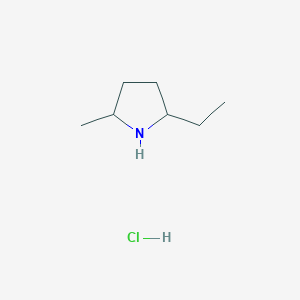

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)

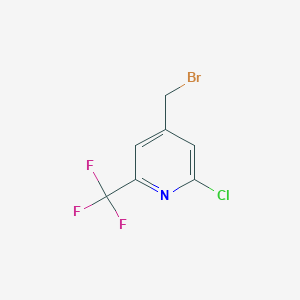

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)